tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate
Description
Historical Development and Discovery
The development of this compound emerged from the convergence of two major synthetic chemistry research areas: piperidine derivative synthesis and cyanoacetyl chemistry methodologies. The foundational work in piperidine chemistry can be traced to early investigations of nitrogen-containing heterocycles, which established the fundamental reactivity patterns and synthetic approaches that would later enable the construction of complex derivatives like this compound. The integration of protecting group chemistry, particularly the development of tert-butoxycarbonyl methodology, provided the necessary tools for selective functional group manipulation.
The specific synthetic approaches to this compound were developed through systematic investigation of cyanoacetylation reactions applied to protected piperidine substrates. Early synthetic routes involved the treatment of acetonitrile with strong bases such as sodium bis(trimethylsilyl)amide, followed by acylation of protected piperidine derivatives. These methodologies represented significant advances in selective functionalization techniques, allowing chemists to introduce cyanoacetyl groups while maintaining the integrity of other functional groups within the molecule.
The evolution of synthetic approaches to this compound reflects broader trends in organic synthesis toward greater selectivity and efficiency. The development of optimized reaction conditions, including careful temperature control and solvent selection, has enabled reproducible high-yield syntheses suitable for both research and potential commercial applications. The refinement of purification techniques, particularly the application of modern chromatographic methods, has facilitated the isolation of high-purity material necessary for subsequent synthetic transformations.
Significance in Organic Chemistry Research
This compound occupies a central position in contemporary organic chemistry research due to its exceptional versatility as a synthetic building block. The compound's significance extends beyond its immediate applications to encompass its role as a model system for understanding fundamental chemical reactivity patterns. The cyanoacetyl group serves as both an electrophilic center and a precursor to various functional group transformations, enabling access to diverse molecular architectures through well-established chemical pathways.
The compound's utility in pharmaceutical research has been particularly noteworthy, with applications spanning from kinase inhibitor development to respiratory syncytial virus therapeutics. In the context of protein kinase beta inhibitor synthesis, derivatives of this compound have demonstrated the ability to access complex molecular scaffolds that exhibit potent biological activity. The strategic placement of functional groups within the molecule allows for systematic structure-activity relationship studies, enabling medicinal chemists to optimize both potency and selectivity profiles.
The mechanistic insights gained from studying reactions of this compound have contributed significantly to the broader understanding of heterocyclic chemistry. The compound's behavior in various reaction conditions has provided valuable data for computational modeling studies and has informed the development of new synthetic methodologies. The ability to perform selective transformations at different reactive sites within the molecule has made it an excellent substrate for developing new catalytic processes and exploring novel reaction mechanisms.
Position within Piperidine-Derived Compounds Classification
Within the extensive family of piperidine-derived compounds, this compound represents a sophisticated example of multifunctional heterocyclic architecture. Piperidine derivatives constitute one of the most important classes of nitrogen-containing heterocycles in medicinal chemistry, with applications spanning numerous therapeutic areas including analgesics, antihistamines, antipsychotics, and antiviral agents. The classification of piperidine derivatives typically considers both the substitution pattern on the ring system and the nature of functional groups attached to the nitrogen atom.
The structural features that distinguish this compound within this classification include the presence of both nitrogen protection and carbon substitution with reactive functional groups. The tert-butoxycarbonyl protecting group classifies this compound within the subset of carbamate-protected piperidines, which are widely used as synthetic intermediates due to their stability under basic conditions and ease of deprotection under acidic conditions. The cyanoacetyl substitution at the 2-position introduces additional complexity, placing the compound within the category of acylated piperidine derivatives.
Comparative analysis with related compounds reveals the unique positioning of this molecule within the piperidine family. Unlike simple N-acylpiperidines or basic alkyl-substituted derivatives, this compound combines multiple functional group categories within a single structure. This multifunctional character enables synthetic pathways that would be difficult or impossible to achieve with simpler piperidine derivatives, positioning it as a privileged building block for complex molecule synthesis.
The pharmacological significance of piperidine derivatives further contextualizes the importance of this compound within this compound class. The piperidine ring system appears in numerous approved pharmaceuticals, including antihistamines such as fexofenadine and loratadine, analgesics like meperidine, and antipsychotic medications including pimozide. The strategic functionalization present in this compound provides access to structural motifs found in these bioactive compounds while enabling further elaboration through the reactive cyanoacetyl group.
Properties
IUPAC Name |
tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-9-5-4-6-10(15)11(16)7-8-14/h10H,4-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBTHPZYTZXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694975 | |
| Record name | tert-Butyl 2-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-68-9 | |
| Record name | tert-Butyl 2-(cyanoacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a cyanoacetyl moiety, which contributes to its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The cyanoacetyl group is known to enhance the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets. The piperidine ring provides structural flexibility, which is crucial for binding to active sites on proteins.
Cytotoxicity and Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, in vitro assays demonstrated that the compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating potent antitumor activity at micromolar concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 5.0 | Significant reduction in viability |
| HepG2 | 4.5 | Induction of apoptosis |
| SH-SY5Y | 10.0 | Minimal cytotoxicity observed |
Neuroprotective Properties
In addition to its antitumor effects, this compound has shown potential neuroprotective properties. Studies indicated that it could mitigate oxidative stress-induced neuronal damage in in vitro models, suggesting a possible application in neurodegenerative diseases.
Case Studies
- In Vivo Efficacy : In a murine model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis markers in treated tissues.
- Combination Therapy : Research has explored the efficacy of combining this compound with established chemotherapeutics like doxorubicin. Preliminary results suggest synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Scientific Research Applications
Overview
Tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound's unique structure, featuring a piperidine ring and a cyanoacetyl group, allows it to participate in diverse chemical reactions and biological interactions, making it a valuable building block for drug development and other applications.
Medicinal Chemistry
- Drug Development : The compound is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals. Its structural features suggest utility in creating enzyme inhibitors and receptor ligands.
- Biological Activity : Piperidine derivatives, including this compound, exhibit diverse biological activities such as anticonvulsant, analgesic, and antimicrobial effects.
- Cancer Research : Studies have indicated that similar compounds can enhance the efficacy of chemotherapeutic agents by acting as checkpoint kinase inhibitors or by potentiating the effects of topoisomerase inhibitors in cancer treatment .
Biochemistry
- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. The cyanoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
- Receptor Binding Studies : Its structural characteristics allow for exploration in receptor binding studies, particularly in understanding how it modulates activity at various biological targets .
Industrial Applications
- Chemical Intermediates : this compound is utilized in the synthesis of various chemical intermediates and specialty chemicals, contributing to advancements in agrochemicals and other industrial products.
Case Study 1: Enzyme Inhibition
A study explored the potential of piperidine derivatives to serve as selective inhibitors for certain kinases involved in cancer pathways. The findings indicated that compounds similar to this compound could enhance the cytotoxic effects of established chemotherapeutics by inhibiting checkpoint kinases .
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of piperidine derivatives revealed that this compound showed promising activity against various bacterial strains. This highlights its potential role in developing new antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyanoacetyl group facilitates nucleophilic substitution at the carbonyl or nitrile sites.
-
In a study using ethylenediamine, the compound underwent nucleophilic attack at the carbonyl group, forming a diamine product via Schiff base intermediates .
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The α-hydrogen of the cyanoacetyl group is acidic (pKa ~9–10), enabling deprotonation and subsequent alkylation with alkyl halides under basic conditions.
Reduction Reactions
The nitrile group can be reduced to primary amines or amidines.
| Reduction Target | Reagents/Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| Nitrile to amine | H₂/Pd-C, MeOH, RT, 6 hrs | 2-(aminomethyl)piperidine | 55% | |
| Nitrile to amide | NaBH₄/NiCl₂, THF, 0°C, 2 hrs | Acetamide derivative | 32% |
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Catalytic hydrogenation with Pd-C selectively reduces the nitrile to an amine without affecting the Boc group.
-
Partial reduction using NaBH₄/NiCl₂ yields acetamide derivatives, though yields are moderate.
Oxidation Reactions
The cyanoacetyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives.
| Oxidation Target | Reagents/Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| Nitrile to acid | H₂O₂ (30%), HCl, 80°C, 8 hrs | Carboxylic acid derivative | 41% | |
| α-C to ketone | KMnO₄, H₂O, 50°C, 4 hrs | Diketone derivative | 28% |
-
Strong oxidizing agents like KMnO₄ oxidize the α-carbon of the cyanoacetyl group to a ketone, albeit with low efficiency.
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the piperidine nitrogen for further functionalization.
| Conditions | Reagents | Product Formed | Yield | Citation |
|---|---|---|---|---|
| TFA (50% in DCM), RT, 1 hr | Trifluoroacetic acid | Free piperidine amine | 90% |
-
Deprotection with trifluoroacetic acid (TFA) is highly efficient, enabling downstream modifications such as peptide coupling .
Cyclization Reactions
Intramolecular reactions form heterocyclic structures.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| Lactamization | PCl₅, toluene, reflux, 6 hrs | Six-membered lactam | 60% |
-
Treatment with PCl₅ induces cyclization via dehydration, forming a lactam ring.
Comparative Reactivity
The 2-position substituent influences reactivity compared to 4-substituted analogs:
| Feature | 2-Substituted Derivative | 4-Substituted Derivative |
|---|---|---|
| Steric hindrance | Higher (due to axial position) | Lower |
| Nitrile reduction rate | Slower (steric shielding) | Faster |
| Lactamization yield | 60% | 75% (4-substituted) |
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The axial position of the cyanoacetyl group in the 2-substituted derivative reduces accessibility for nucleophilic attack, leading to lower yields in some reactions.
Case Study: NLRP3 Inhibition
In a pharmacological study, the free amine (post-Boc deprotection) demonstrated moderate NLRP3 inflammasome inhibition:
| Concentration (µM) | Pyroptosis Inhibition | IL-1β Release Inhibition |
|---|---|---|
| 10 | 35% | 21% |
| 50 | 50% | 40% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, synthesis yields, molecular properties, and applications:
Key Observations:
Structural Variations: The position of the cyanoacetyl group (2- vs. 4-) significantly alters the compound’s electronic and steric profile. For example, tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate is an isomer of the target compound but may exhibit distinct reactivity in nucleophilic or cyclization reactions . Phosphonate-containing analogs (e.g., compound 4i-1) demonstrate enhanced biological activity, such as inhibition of metallo-β-lactamases, due to their ability to chelate metal ions .
Synthesis Efficiency: Phosphonate derivatives like 4i-1 and 4h-1 are synthesized with moderate yields (44–73%), highlighting the challenges in introducing bulky substituents onto the piperidine ring . In contrast, simpler derivatives (e.g., tert-Butyl cyanoacetate) are synthesized via straightforward esterification .
Physicochemical Properties: The trifluoromethylphenoxy-substituted analog (C₁₉H₂₆F₃NO₃) is a liquid at room temperature, unlike solid cyanoacetyl derivatives, suggesting differences in intermolecular interactions .
Biological Relevance: Phosphonate analogs (e.g., 4i-1) exhibit potent inhibition of metallo-β-lactamases (NDM-1), a critical target in combating antibiotic-resistant bacteria. The cyanoacetyl group in the target compound may offer complementary reactivity for targeting serine β-lactamases .
Commercial Availability: The target compound and its 4-cyanoacetyl isomer are commercially available with high purity (≥97%), making them accessible for drug discovery pipelines .
Preparation Methods
Synthesis via Acylation of Boc-Protected Piperidine Derivatives
One documented method involves the reaction of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester with oxalyl chloride and subsequent treatment with pyridine in acetonitrile solvent to introduce the cyanoacetyl group.
Procedure Summary:
| Step | Reagents/Conditions | Description | Yield |
|---|---|---|---|
| 1 | Oxalyl chloride, N,N-dimethylformamide (DMF) in dichloromethane, cooled to -5°C | Activation of carboxamide group to acyl chloride intermediate | - |
| 2 | Addition of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester in acetonitrile and pyridine at room temperature overnight | Formation of cyanoacetylated product | 97% isolated yield |
| 3 | Workup with ethyl acetate, washing with water and brine, drying, and concentration | Isolation of this compound as yellow solid | - |
- DMF acts as a catalyst for the formation of the acyl chloride from oxalyl chloride.
- Pyridine serves as a base to neutralize HCl generated during acylation.
- The reaction is conducted under mild temperature conditions (-5°C to room temperature) to control reactivity and avoid side reactions.
Comparative Data Table of Preparation Conditions
| Parameter | Method 1: Acylation with Oxalyl Chloride | Method 2: Cyclization & Cross-Metathesis (Related Piperidines) |
|---|---|---|
| Starting Material | 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester | Allylglycine derivatives or amino acid precursors |
| Key Reagents | Oxalyl chloride, DMF, pyridine, acetonitrile | Hoveyda-Grubbs catalyst, palladium complexes |
| Temperature | -5°C to room temperature | Room temperature to mild heating |
| Reaction Time | Overnight (~12-16 hours) | Variable, typically several hours |
| Yield | Up to 97% | Moderate to good yields depending on step |
| Purification | Extraction, washing, drying, concentration | Chromatography, recrystallization |
| Notes | Direct acylation to introduce cyanoacetyl group | Multi-step synthesis involving cyclization and functionalization |
Research Findings and Analysis
- The acylation approach using oxalyl chloride and DMF activation is highly efficient for introducing the cyanoacetyl group onto Boc-protected piperidine derivatives, yielding the target compound in high purity and yield.
- The reaction conditions are mild and reproducible, suitable for scale-up synthesis.
- Alternative synthetic strategies involving palladium-catalyzed cyclizations and cross-metathesis provide routes to structurally related piperidines but require more steps and complex catalysts.
- The presence of the Boc protecting group is crucial to prevent side reactions at the nitrogen and to facilitate selective functionalization at the 2-position.
- Analytical data such as ^1H NMR confirm the structure and purity of the product, with characteristic signals for the Boc group and cyanoacetyl moiety.
Q & A
Q. What synthetic methodologies are commonly employed for preparing tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate, and what critical reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via acylation of a piperidine precursor. A typical approach involves reacting tert-butyl piperidine derivatives with cyanoacetic acid derivatives under controlled conditions. Key steps include:
- Use of coupling agents (e.g., DCC, EDC) to activate the carboxylic acid moiety.
- Solvent selection (e.g., dichloromethane, THF) to stabilize intermediates and avoid side reactions.
- Temperature control (0–25°C) to prevent decomposition of the cyanoacetyl group.
Yields are optimized by maintaining anhydrous conditions and using triethylamine as a base to scavenge HCl byproducts .
Q. What safety protocols are essential when handling this compound in academic research?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity Category 4 via inhalation) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes inflammation and severe eye damage) .
- Storage : Keep in sealed containers under refrigeration, away from oxidizers and heat sources .
Q. Which analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm piperidine ring substitution patterns and cyanoacetyl group integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : For unambiguous structural determination, use SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. DCM), catalyst loading, and temperature to identify optimal parameters.
- In-situ Monitoring : Use FTIR to track the disappearance of starting materials (e.g., cyanoacetic acid carbonyl peaks).
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted intermediates .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software).
- Tautomer Analysis : Investigate possible keto-enol tautomerism of the cyanoacetyl group via N NMR or variable-temperature NMR .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies for reactions at the cyanoacetyl site.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
Q. How does the compound’s stability under acidic/basic conditions impact its use in multi-step syntheses?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Protecting Group Strategy : Use tert-butyl carbamate (Boc) to shield the piperidine nitrogen during subsequent reactions .
Q. What are the limitations of using this compound in enantioselective catalysis?
- Methodological Answer :
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
